molecular formula C6H8ClN3O B1525952 3-Aminopyridine-4-carboxamide hydrochloride CAS No. 1354950-11-0

3-Aminopyridine-4-carboxamide hydrochloride

Cat. No.: B1525952
CAS No.: 1354950-11-0
M. Wt: 173.6 g/mol
InChI Key: XEHDKTBGPZQJFE-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C₆H₆N₂O₂·HCl. It is a derivative of pyridine, featuring an amino group at the 3-position and a carboxamide group at the 4-position, with a hydrochloride counterion. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminopyridine as the starting material.

  • Reaction Steps: The 3-aminopyridine undergoes a carboxylation reaction to introduce the carboxamide group at the 4-position. This can be achieved using reagents such as carbonyldiimidazole (CDI) or ethyl chloroformate in the presence of a base.

  • Hydrochloride Formation: The resulting carboxamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet industrial demands while maintaining safety and environmental standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amino group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of pyridine.

  • Reduction Products: Reduced amines.

  • Substitution Products: Alkylated or aminated derivatives.

Biochemical Analysis

Biochemical Properties

3-Aminopyridine-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been observed to impact gene expression by altering the transcriptional activity of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been studied extensively, revealing its potential to modulate metabolic processes. These interactions highlight the compound’s significance in understanding and manipulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical and therapeutic applications .

Scientific Research Applications

3-Aminopyridine-4-carboxamide hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It is utilized in drug discovery and development processes, particularly in the design of new pharmaceuticals.

  • Industry: The compound finds applications in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-Aminopyridine

  • 4-Aminopyridine

  • Nicotinic acid (Niacin)

  • Pyridoxine (Vitamin B6)

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Properties

IUPAC Name

3-aminopyridine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHDKTBGPZQJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354950-11-0
Record name 3-aminopyridine-4-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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